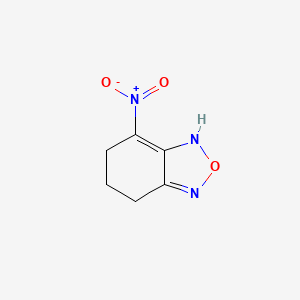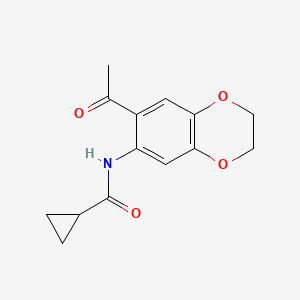
(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneazinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN(HYDROXY)OXIDOAMMONIUM is a chemical compound with the molecular formula C6H6N2O2This compound is often used in life science research and has been studied for its chemical properties and reactions .
Preparation Methods
The synthesis of 6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN(HYDROXY)OXIDOAMMONIUM involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to yield the desired product. The reaction conditions typically involve controlled temperature and pH, along with the use of catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .
Chemical Reactions Analysis
6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN(HYDROXY)OXIDOAMMONIUM undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity and interactions with various biomolecules. In medicine, it is being explored for its potential therapeutic effects and as a precursor for drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN(HYDROXY)OXIDOAMMONIUM involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other biomolecules that play a role in cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN(HYDROXY)OXIDOAMMONIUM stands out due to its unique structure and properties. Similar compounds include other benzoxadiazole derivatives, which may have different functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical behavior, which can lead to distinct applications and effects .
Properties
Molecular Formula |
C6H7N3O3 |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
7-nitro-1,4,5,6-tetrahydro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6H7N3O3/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h8H,1-3H2 |
InChI Key |
XANRVNXPUSOUEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2C(=NON2)C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)


![2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049819.png)

![3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)
![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)

![2,4',7'-Trioxo-2'-pyrrolidin-1-YL-1,2,4',6',7',8'-hexahydro-3'{H}-spiro[indole-3,5'-pyrido[2,3-{D}]pyrimidine]-6'-carbonitrile](/img/structure/B11049860.png)

![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)
![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11049887.png)
![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)
![4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide](/img/structure/B11049892.png)
